

Ethyltriphenylphosphonium Bromide (CAS 1530-32-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltriphenylphosphonium bromide*

Cat. No.: B140384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltriphenylphosphonium bromide (ETPB), CAS number 1530-32-1, is a quaternary phosphonium salt with significant applications in organic synthesis.^{[1][2][3]} This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications as a Wittig reagent and a phase-transfer catalyst. The information is intended to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound.

Physicochemical Properties

Ethyltriphenylphosphonium bromide is a white to off-white crystalline solid.^{[1][2]} It is soluble in polar organic solvents such as methanol and is hygroscopic.^{[4][5]} Proper storage in a cool, dry place is essential to maintain its integrity.^[1]

Table 1: Physicochemical Data of **Ethyltriphenylphosphonium Bromide**

Property	Value	References
CAS Number	1530-32-1	[1] [2]
Molecular Formula	C ₂₀ H ₂₀ BrP	[2]
Molecular Weight	371.25 g/mol	[2]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	203-209 °C	[2]
Solubility	Soluble in methanol	[2]
Purity	Typically ≥ 98-99%	[2] [6]

Synthesis of Ethyltriphenylphosphonium Bromide

The synthesis of **ethyltriphenylphosphonium bromide** is typically achieved through the reaction of triphenylphosphine with ethyl bromide. Below are two detailed experimental protocols.

Experimental Protocol 1: Lab-Scale Synthesis

This protocol is suitable for laboratory-scale preparation.

Materials:

- Triphenylphosphine (0.095 mol, 24.9 g)
- Ethyl Bromide
- Toluene
- 50 mL three-neck flask
- Reflux condenser
- Heating mantle

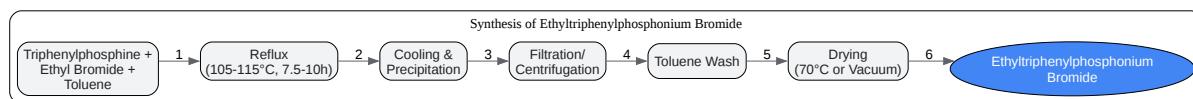
- Stirrer

Procedure:

- In a 50 mL three-neck flask, add triphenylphosphine and toluene.
- Heat the mixture to reflux at approximately 110°C.
- Slowly add ethyl bromide to the refluxing mixture.
- Continue refluxing for about 10 hours.
- After the reaction is complete, cool the mixture to room temperature and allow it to stand for 2 hours to facilitate precipitation.
- Filter the white solid product.
- Wash the filter cake with a suitable amount of toluene.
- Dry the solid at 70°C to obtain **ethyltriphenylphosphonium bromide**. The expected yield is approximately 82.2%.[\[1\]](#)

Experimental Protocol 2: Industrial-Scale Synthesis

This protocol is adapted for larger-scale production.


Materials:

- Triphenylphosphine (430 kg)
- Ethyl Bromide (180 kg)
- Toluene (1500 kg)
- 2500L reactor
- Stirrer
- Heating system

- Centrifuge
- Vacuum dryer

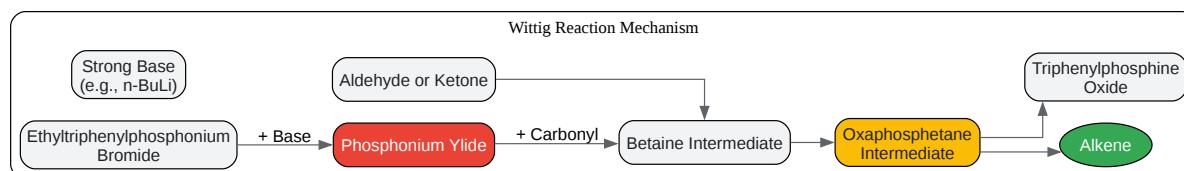
Procedure:

- Charge a 2500L reactor with 1500 kg of toluene and 430 kg of triphenylphosphine.
- Start the stirrer at a speed of 60 rpm.
- Heat the mixture to 105°C to achieve reflux.
- Slowly add 180 kg of ethyl bromide to the reactor.
- Maintain the reflux for 7.5 hours. Monitor the reaction progress by HPLC until the residual triphenylphosphine is less than 0.5%.[\[1\]](#)
- Once the reaction is complete, cool the mixture to 24°C.
- Centrifuge the mixture to collect the solid product.
- Wash the filter cake in the centrifuge with 195 kg of toluene.
- Dry the product in a vacuum dryer to obtain **ethyltriphenylphosphonium bromide**.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyltriphenylphosphonium bromide**.

Applications in Organic Synthesis


The Wittig Reaction

A primary application of **ethyltriphenylphosphonium bromide** is as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction.^[7] This reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.^[7]

3.1.1. Mechanism of the Wittig Reaction

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

- **Ylide Formation:** The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide.
- **Betaine/Oxaphosphetane Formation:** The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which subsequently forms a four-membered ring intermediate called an oxaphosphetane.
- **Alkene Formation:** The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a key driving force for the reaction.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Wittig Reaction.

3.1.2. Experimental Protocol: In Situ Wittig Reaction

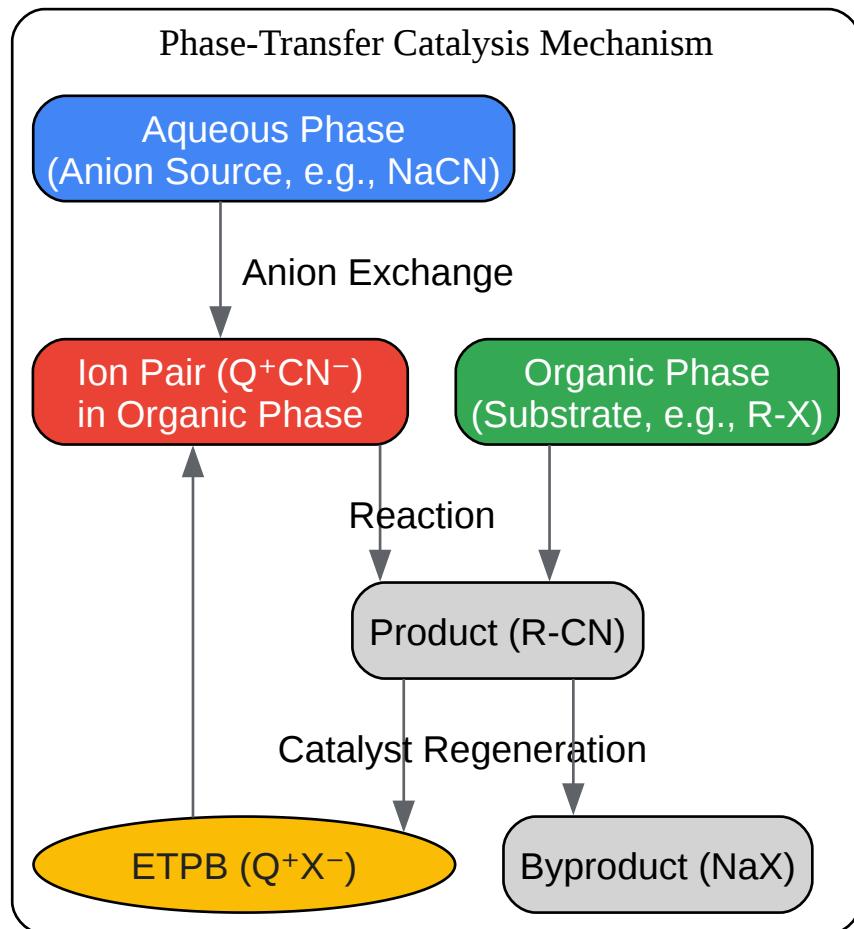
This protocol describes a Wittig reaction where the ylide is generated *in situ*.

Materials:

- **Ethyltriphenylphosphonium bromide**
- Aldehyde or Ketone
- Strong base (e.g., potassium tert-butoxide)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **ethyltriphenylphosphonium bromide** in anhydrous THF.
- Cool the suspension to 0°C in an ice bath.
- Slowly add a strong base (e.g., potassium tert-butoxide) portion-wise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
- Stir the mixture at 0°C for 30-60 minutes.
- Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0°C.
- Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.


- Purify the crude product by column chromatography to obtain the desired alkene.

Phase-Transfer Catalysis

Ethyltriphenylphosphonium bromide is an effective phase-transfer catalyst (PTC).^[4] In this role, it facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs. This is particularly useful in reactions where the reactants have low mutual solubility.

3.2.1. Mechanism of Phase-Transfer Catalysis

The lipophilic phosphonium cation pairs with an anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the anion to react with the substrate in the organic phase.

[Click to download full resolution via product page](#)

Caption: Mechanism of Phase-Transfer Catalysis.

Role in Drug Development

In the context of drug development, **ethyltriphenylphosphonium bromide** is primarily utilized as a key reagent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.^[4] Its role in facilitating the construction of complex molecular architectures through Wittig olefination and other carbon-carbon bond-forming reactions is crucial for medicinal chemists.^[3] While some phosphonium salts have been noted for their general antiviral activity, specific interactions of **ethyltriphenylphosphonium bromide** with well-defined cellular signaling pathways have not been extensively characterized in the scientific literature. Its value in drug development, therefore, lies in its utility as a synthetic tool rather than a direct therapeutic agent that modulates biological pathways.

Safety and Handling

Ethyltriphenylphosphonium bromide is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. In case of contact, flush the affected area with plenty of water. It is important to avoid inhalation of the dust and to work in a well-ventilated area.

Table 2: Safety Information

Hazard	Precaution
Eye Irritation	Wear safety glasses or goggles.
Skin Irritation	Wear suitable gloves.
Inhalation	Use with adequate ventilation; avoid generating dust.
Ingestion	Do not eat, drink, or smoke when using.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

Ethyltriphenylphosphonium bromide is a valuable and versatile reagent in organic chemistry. Its primary applications as a precursor in the Wittig reaction and as a phase-transfer catalyst make it an indispensable tool for the synthesis of a wide range of organic compounds, including those of pharmaceutical interest. A thorough understanding of its properties, synthetic methods, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]
- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyltriphenylphosphonium Bromide (CAS 1530-32-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140384#ethyltriphenylphosphonium-bromide-cas-number-1530-32-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com